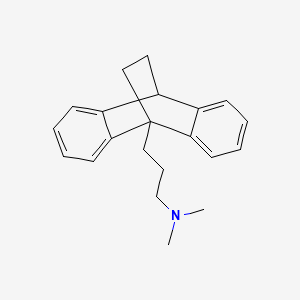
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, and 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro- .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride consists of a tetrahydroisoquinoline core with three hydroxyl groups attached at the 4, 6, and 7 positions . The exact 3D structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride include a molecular formula of C9H11NO3, an average mass of 181.189 Da, and a monoisotopic mass of 181.073898 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, which are new classes of quinones, has been achieved using various strategies. These compounds represent a significant contribution to the field of organic chemistry and medicinal chemistry due to their unique structural properties (Jacobs et al., 2008).
Novel Isoquinoline Derivatives : Research has focused on the creation of novel tetrahydroisoquinoline derivatives, which have demonstrated both anti-fungal and contraceptive activities. This dual functionality provides a new avenue for the development of pharmaceuticals combining these two therapeutic effects (Li Rong-mei, 2006).
Pharmacological Potential
Analgesic and Anti-Inflammatory Effects : A study revealed that certain isoquinoline derivatives possess significant analgesic and anti-inflammatory properties. These findings indicate the potential of these compounds for use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Anticancer Activity : The biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been found to exhibit selective antiglioma activity, blocking the growth of glioma cells while sparing normal astrocytes. This discovery highlights their potential for clinical utility in treating human gliomas and other tumor types (Mohler et al., 2006).
Local Anesthetic Activity : A series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated high local anesthetic activity, surpassing the efficacy of lidocaine in certain aspects. These compounds show promise for further research and development in the field of local anesthesia (Azamatov et al., 2023).
Other Applications
Dopamine D1 Receptor Agonist : A novel compound, trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline hydrochloride, was synthesized and found to be a full agonist at dopamine D1 receptors. This discovery could have implications for developing new treatments for neurological conditions (Cueva et al., 2006).
SARS-CoV-2 Protease Inhibition : A novel ambroxol-derived tetrahydroquinazoline demonstrated potential against SARS-CoV-2 proteins, indicating its possible application in COVID-19 treatment or prevention (Krysantieva et al., 2023).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6,7-triol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12;/h1-2,9-13H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZYQMJVSTXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2CN1)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961726 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride | |
CAS RN |
41462-32-2 | |
| Record name | 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041462322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)


![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)




![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)

